
N,N'-1,2,5-oxadiazole-3,4-diylbis(4-methylbenzenesulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,2,5-oxadiazole-3,4-diylbis(4-methylbenzenesulfonamide) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as ODAM, and it has been found to have a variety of interesting properties that make it useful for a range of different studies. In
Aplicaciones Científicas De Investigación
ODAM has been found to have a range of potential applications in scientific research. One of the most interesting areas of study for ODAM is in the field of cancer research. ODAM has been found to have potent anti-tumor activity in vitro and in vivo, and it has been shown to inhibit the growth of a range of different cancer cell lines. Additionally, ODAM has been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of ODAM is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, ODAM is thought to disrupt the normal process of cell division, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
ODAM has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, ODAM has been shown to have antioxidant activity, and it has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, ODAM has been found to have neuroprotective properties, and it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ODAM is that it is relatively easy to synthesize, and it can be obtained in high yields. Additionally, ODAM has been found to have a relatively low toxicity profile, making it a potentially useful compound for in vivo studies. However, one of the limitations of ODAM is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on ODAM. One area of study could be to further explore the mechanism of action of ODAM, with the goal of identifying new targets for cancer treatment. Additionally, further studies could be conducted to investigate the potential use of ODAM in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on developing new methods for synthesizing ODAM that could improve its solubility and make it easier to work with in the lab.
Métodos De Síntesis
ODAM can be synthesized using a variety of different methods, including the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate, followed by reaction with 1,2,5-oxadiazole-3,4-dicarboxylic acid. Alternatively, ODAM can be synthesized using a one-pot method that involves the reaction of 4-methylbenzenesulfonyl chloride with 1,2,5-oxadiazole-3,4-dicarboxylic acid and hydrazine hydrate in the presence of a catalyst such as triethylamine.
Propiedades
IUPAC Name |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c1-11-3-7-13(8-4-11)26(21,22)19-15-16(18-25-17-15)20-27(23,24)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGVSDWUXLEIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NON=C2NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)
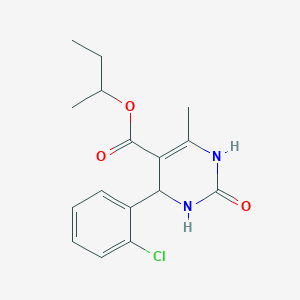
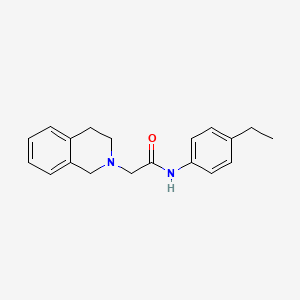
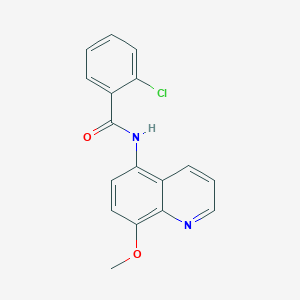
![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)

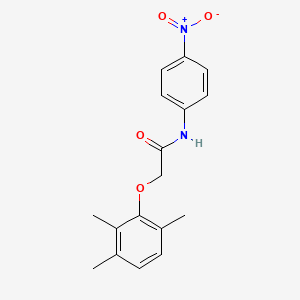
![(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5147206.png)
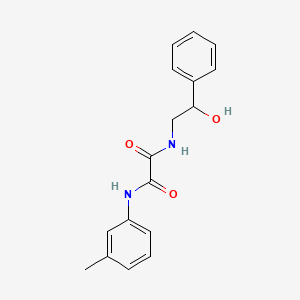
![N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B5147209.png)

![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)

